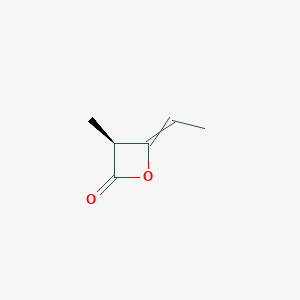

(3S)-4-Ethylidene-3-methyloxetan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

476365-41-0 |

|---|---|

Molecular Formula |

C6H8O2 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(3S)-4-ethylidene-3-methyloxetan-2-one |

InChI |

InChI=1S/C6H8O2/c1-3-5-4(2)6(7)8-5/h3-4H,1-2H3/t4-/m0/s1 |

InChI Key |

CMSUQAHYZQWEKF-BYPYZUCNSA-N |

Isomeric SMILES |

CC=C1[C@@H](C(=O)O1)C |

Canonical SMILES |

CC=C1C(C(=O)O1)C |

Origin of Product |

United States |

Q & A

Q. What are the established methods for synthesizing (3S)-4-Ethylidene-3-methyloxetan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of β-lactam derivatives like this compound typically involves cyclization reactions or ring-closing metathesis. Key factors include solvent polarity (e.g., polar aprotic solvents to enhance reaction rates) and temperature control to stabilize intermediates. For optimization, systematically vary parameters such as catalyst loading (e.g., Grubbs catalysts for metathesis) and reaction time, using HPLC or GC-MS to monitor progress. Reaction quenching and purification via column chromatography (silica gel, gradient elution) are critical for isolating high-purity product .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify stereochemistry and substituent positions, focusing on coupling constants (e.g., vicinal coupling in the oxetan-2-one ring). IR spectroscopy detects carbonyl stretching (~1800 cm⁻¹ for β-lactams). For absolute configuration, use X-ray crystallography if single crystals are obtainable. Cross-validate with mass spectrometry (HRMS) for molecular ion matching. Reference spectral databases (e.g., PubChem) for analogous compounds to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow NIOSH/EN 166 standards for PPE: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps to avoid inhalation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15+ minutes. Store in airtight containers under inert gas (N₂) to prevent degradation. Regularly audit waste disposal per local regulations .

Advanced Research Questions

Q. How can researchers address inconsistencies in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic stereochemistry or impurities. Perform variable-temperature NMR to probe conformational exchange. Use 2D techniques (COSY, NOESY) to resolve overlapping signals. Validate purity via HPLC-DAD and repeat synthesis under stricter anhydrous conditions. Compare data with computational predictions (DFT for NMR chemical shifts) .

Q. What computational strategies elucidate the stereochemical properties of this compound?

- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to model ground-state geometries and predict NMR/IR spectra. Use molecular dynamics simulations to study ring strain and thermal stability. For chiral centers, calculate optical rotation ([α]D) with polarizable continuum models (PCM) and compare to experimental CD spectra. Software like Gaussian or ORCA is recommended .

Q. What experimental designs study degradation pathways of this compound under varying conditions?

- Methodological Answer : Design accelerated stability studies: expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (pH 3–10). Monitor degradation via LC-MS and quantify kinetics using Arrhenius plots. For thermal studies, employ TGA-DSC to identify decomposition thresholds. Stabilize samples with antioxidants (e.g., BHT) or refrigeration, as organic degradation rates increase with temperature .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental optical rotation values?

- Methodological Answer : Discrepancies may stem from solvent effects or impurities. Re-measure optical rotation in multiple solvents (e.g., chloroform, methanol) and apply PCM in DFT calculations. Purify the compound via preparative HPLC and re-analyze. Cross-check with enantiomerically pure analogs to rule out racemization during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.